

A Potent, CNS-Penetrant HER2 Inhibitor for Metastatic Breast Cancer

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Compound of Interest

Compound Name: (R)-DZD1516

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Abstract

DZD1516 is an orally bioavailable, reversible, and highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1] Developed by Dizal Pharmaceutical, DZD1516 was specifically engineered for high blood-brain barrier (BBB) penetration to address the significant unmet need in patients with HER2-positive metastatic breast cancer (MBC), a patient population with a high incidence of central nervous system (CNS) metastases.[2][3] Preclinical and clinical data have demonstrated its potent anti-tumor activity, favorable pharmacokinetic profile, and manageable safety profile, both as a monotherapy and in combination with other HER2-targeted agents.[4][5] This guide provides a comprehensive overview of the discovery and development history of DZD1516, detailing its mechanism of action, preclinical research, and clinical trial findings.

Discovery and Design

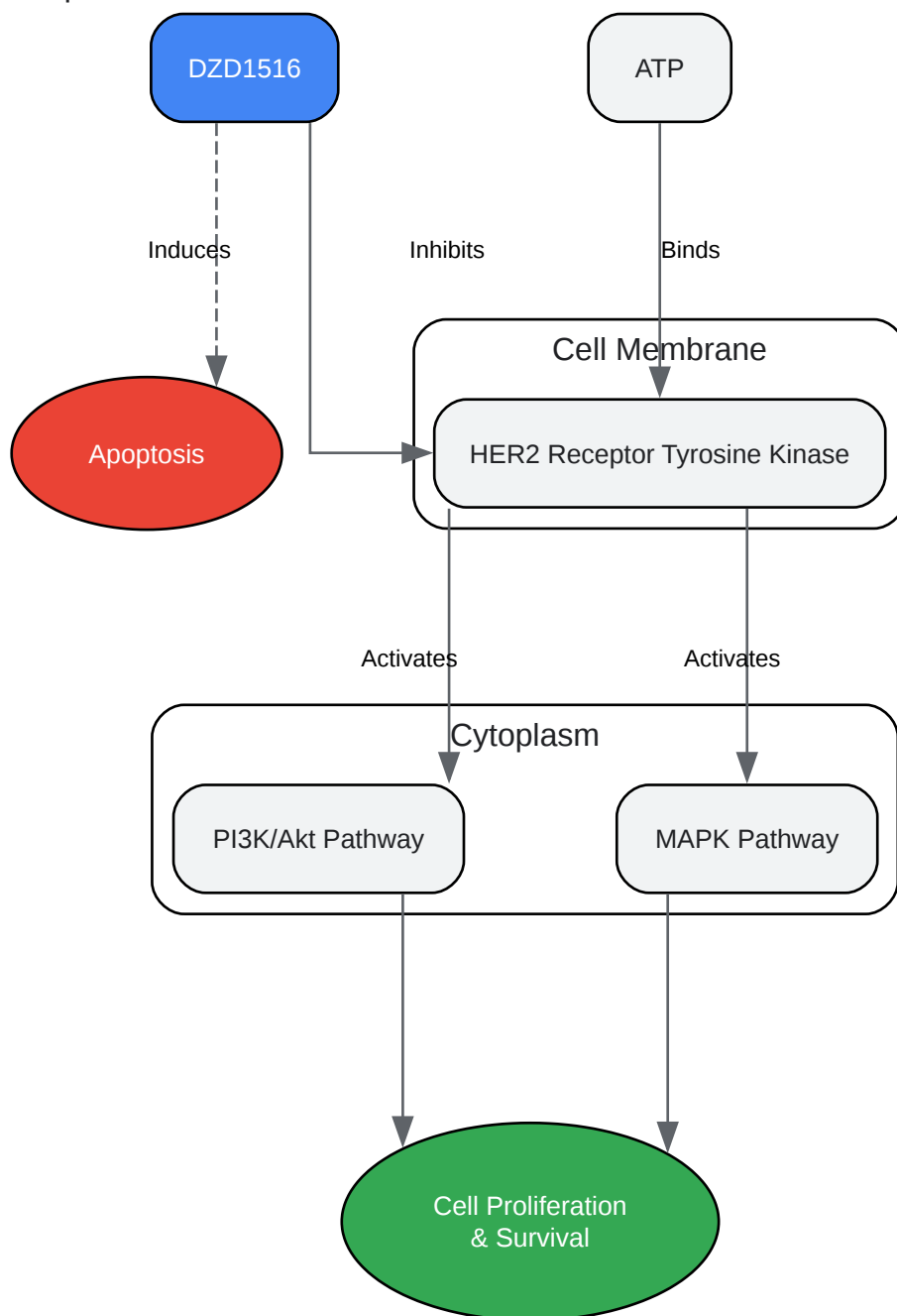
The development of DZD1516 was driven by the need for a potent and selective HER2 inhibitor with excellent BBB penetration.[2][6] The design strategy focused on optimizing the structure-activity relationship to achieve high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), thereby minimizing EGFR-related toxicities such as diarrhea and skin rash.[2][3] The 4-([2][6][7]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl scaffold, also found in tucatinib, was utilized to confer HER2 selectivity.[2] This scaffold occupies the ATP binding back pocket adjacent to the gatekeeper residue, enhancing binding potency to the HER2 protein.[2]

Further optimization focused on improving metabolic stability and brain penetration. The (S)-enantiomer, designated as DZD1516, was selected based on its potent HER2 inhibition and favorable pharmacokinetic properties.^{[2][8]} A key feature of DZD1516 is that it is not a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major contributors to low CNS penetration of many drugs.^{[2][7]}

Mechanism of Action

DZD1516 is an ATP-competitive inhibitor of the HER2 tyrosine kinase.^[2] By binding to the ATP-binding site of the HER2 protein, it blocks the phosphorylation and activation of the receptor.^[1] This, in turn, inhibits downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. The inhibition of these pathways ultimately leads to cell death in HER2-expressing tumor cells.^[1]

Simplified DZD1516 Mechanism of Action in HER2+ Cancer Cells

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Caption: Simplified DZD1516 Mechanism of Action in HER2+ Cancer Cells.

Preclinical Development In Vitro Studies

- Enzymatic and Cellular Assays: DZD1516 demonstrated potent and selective inhibition of HER2. In an enzymatic assay, it showed an IC50 value of 0.56 nM against HER2.[9] In the HER2-overexpressing BT474C1 cell line, DZD1516 inhibited pHER2 with an IC50 of 4.4 nM.[2] In contrast, its activity against wild-type EGFR was significantly lower, with an IC50 of 1455 nM for pEGFR in A431 cells, indicating over 300-fold selectivity for HER2.[2][3] This high selectivity is a key differentiating feature of DZD1516.

Parameter	Value	Cell Line/Assay	Reference
HER2 IC50 (Enzymatic)	0.56 nM	Enzymatic Assay	[9]
pHER2 IC50 (Cellular)	4.4 nM	BT474C1	[2]
pEGFR IC50 (Cellular)	1455 nM	A431	[2]
Selectivity (pEGFR/pHER2)	>300-fold	[2][3]	
Cell Proliferation GI50 (HER2+)	20 nM	HER2-positive cells	[9]
Cell Proliferation GI50 (EGFRwt)	8867 nM	A431	[9]

In Vivo Studies

- Xenograft Models: The anti-tumor activity of DZD1516 was evaluated in various xenograft mouse models, including subcutaneous, brain metastasis (BM), and leptomeningeal metastasis (LM) models.[2][9]
 - In a BM model, DZD1516 at 100 mg/kg and 150 mg/kg resulted in tumor growth inhibition (TGI) of 48% and 79%, respectively.[2][9] The activity at 150 mg/kg was significantly better than that of tucatinib at its maximum tolerated dose in mice.[2]
 - In an LM model, DZD1516 at 100 and 150 mg/kg showed TGI values of 57% and 81%, respectively.[9]

- In a subcutaneous xenograft model, DZD1516 demonstrated dose-dependent tumor remission.[9]
- Pharmacokinetic studies in a BT474C1-Luci Mono1 subcutaneous xenograft mouse model showed that a 50 mg/kg dose of DZD1516 led to over 94% inhibition of pHER2 at 0.25 hours post-administration, with activity lasting for 6 hours.[9] A 150 mg/kg dose resulted in 89% pHER2 inhibition over 24 hours.[9]

Xenograft Model	Dose (mg/kg)	Tumor Growth Inhibition (TGI)	Reference
Brain Metastasis (BM)	100	48%	[2][9]
150	79%	[2][9]	
Leptomeningeal Metastasis (LM)	100	57%	[9]
150	81%	[9]	

- Combination Studies: Preclinical studies also explored the synergistic effects of DZD1516 in combination with HER2 antibody-drug conjugates (ADCs) like T-DM1 and T-DXd (trastuzumab deruxtecan).[3][5] The combination demonstrated enhanced anti-tumor activity in both subcutaneous and brain metastasis xenograft models compared to the ADCs alone. [3][5]

Pharmacokinetics and BBB Penetration

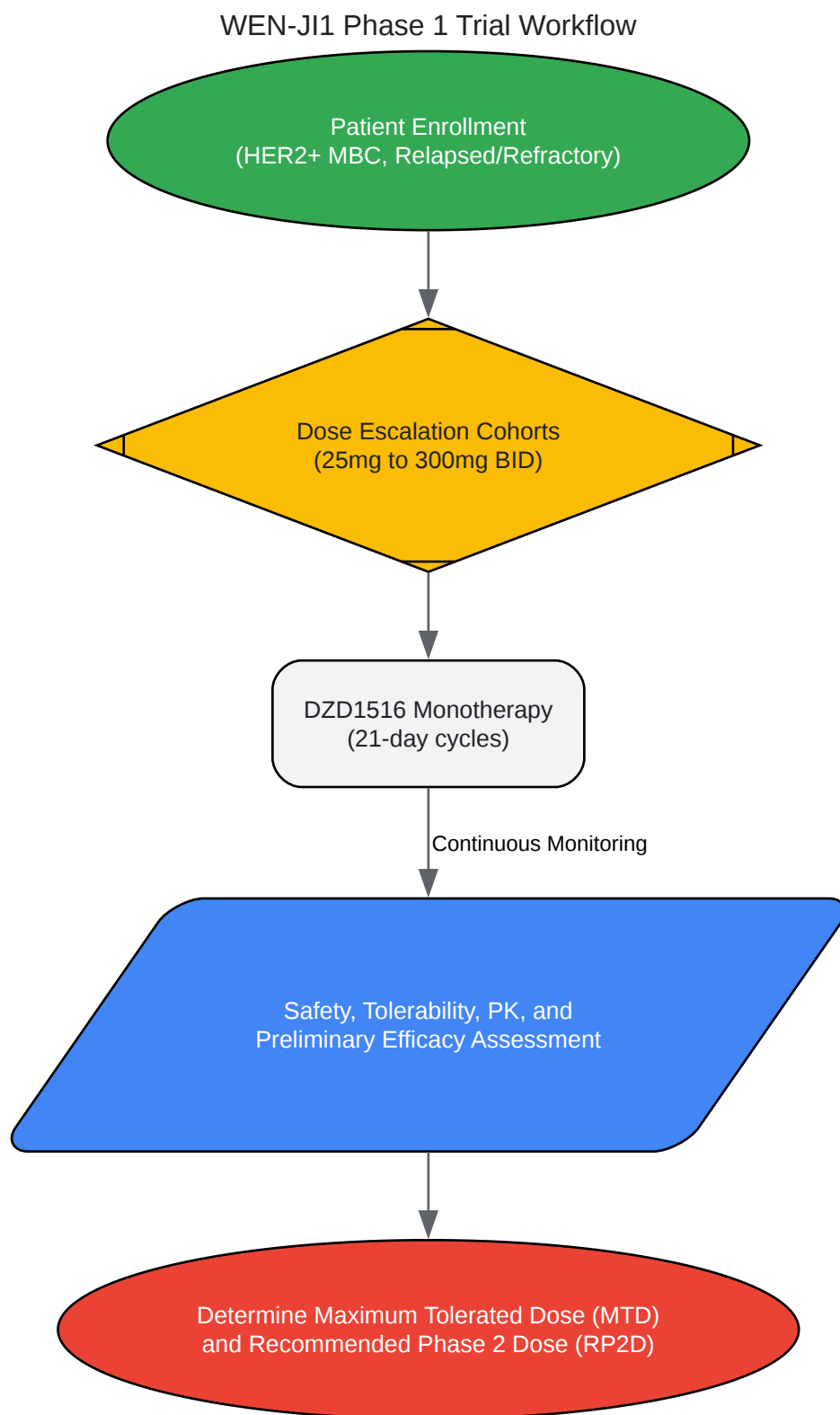
A defining feature of DZD1516 is its ability to fully penetrate the BBB.[3][7] In vitro studies showed that both DZD1516 and its active metabolite, DZ2678, have good permeability and are not substrates of P-gp and BCRP efflux pumps.[7] This was confirmed in preclinical animal models, with K_{p,uu,CSF} values (a measure of unbound drug concentration in the cerebrospinal fluid relative to plasma) in rats and monkeys ranging from 0.57 to 4.1.[9]

Clinical Development

Phase 1 Clinical Trial (WEN-JI1)

The first-in-human, multi-center, open-label, Phase 1 dose-escalation study (WEN-JI1; NCT04509596; CTR20202424) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DZD1516 monotherapy in patients with HER2+ metastatic breast cancer who had relapsed from standard of care.[2][6]

- Study Design: Patients received DZD1516 orally twice daily (BID) in continuous 21-day cycles across six dose levels ranging from 25 mg to 300 mg.[2][6]
- Patient Population: As of August 2022, 23 patients were enrolled and dosed.[2] A significant portion of the patients (65.2%) had CNS metastases at study entry.[2][3] The patients were heavily pre-treated, with a median of seven prior lines of systemic therapies.[2][6]



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Caption: WEN-JI1 Phase 1 Trial Workflow.

Clinical Findings

- **Safety and Tolerability:** DZD1516 was generally well-tolerated at doses up to 250 mg BID.[3][6] Dose-limiting toxicities were reported at the 300 mg dose, leading to the determination of 250 mg BID as the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[2][4][6] The most common treatment-emergent adverse events (TEAEs) included headache, vomiting, nausea, and decreased hemoglobin.[2][7] Importantly, no wild-type EGFR-related AEs, such as diarrhea or rash, were observed at doses of 250 mg and below, consistent with its high selectivity.[3][7]

Adverse Event	Frequency	Grade	Reference
Headache	42.9%	Most Grade 1/2	[7]
Vomiting	38.1%	Most Grade 1/2	[7]
Nausea	23.8%	Most Grade 1/2	[7]
Hemoglobin Decreased	23.8%	Most Grade 1/2	[7]
Diarrhea or Rash	Not reported at ≤ 250 mg	-	[6][7]

- **Pharmacokinetics:** The combined plasma exposure of DZD1516 and its active metabolite DZ2678 increased in a dose-proportional manner.[7] The elimination half-life was approximately 15-19 hours.[7] A roughly 2-fold accumulation of DZD1516 was observed after multiple doses.[5][7] Crucially, the mean $K_{p,uu,CSF}$ was 2.1 for DZD1516 and 0.76 for DZ2678, confirming excellent CNS penetration in patients.[2][6]

Parameter	DZD1516	DZ2678 (Active Metabolite)	Reference
Mean $K_{p,uu,CSF}$	2.1	0.76	[2][6]
Elimination Half-life	~15-19 hours	-	[7]

- Efficacy: In a heavily pretreated patient population, the best anti-tumor response observed with DZD1516 monotherapy was stable disease in intracranial, extracranial, and overall lesions.[2][6][10]

Future Directions

The promising preclinical and Phase 1 data for DZD1516 have established it as a potent, selective, and CNS-penetrant HER2 inhibitor with a favorable safety profile.[6] Further clinical evaluation is warranted.[2] The recommended Phase 2 dose of 250 mg BID provides a solid foundation for future studies.[6]

Given the synergistic effects observed in preclinical models, the next logical step is to evaluate DZD1516 in combination with other standard-of-care agents for HER2+ breast cancer, such as HER2-targeted antibodies and ADCs.[4][11] These combination therapies hold the potential to further improve outcomes for patients with HER2-positive metastatic breast cancer, especially those with brain metastases.[4]

Experimental Protocols

In Vitro pHER2 and pEGFR Inhibition Assays

- Objective: To determine the cellular potency and selectivity of DZD1516.
- Cell Lines: BT474C1 (HER2-overexpressing) and A431 (wild-type EGFR-overexpressing).[2]
- Methodology:
 - Cells are seeded in appropriate culture plates and allowed to attach overnight.
 - Cells are then treated with serial dilutions of DZD1516 for a specified period.
 - Following treatment, cells are lysed, and protein concentrations are determined.
 - Phosphorylated HER2 (pHER2) and phosphorylated EGFR (pEGFR) levels are quantified using a validated immunoassay method (e.g., ELISA or Western Blot).
 - The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2]

In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of DZD1516 in various tumor models.
- Animal Model: Immunocompromised mice (e.g., nude mice).[2]
- Methodology:
 - Tumor Implantation:
 - Subcutaneous (SC): HER2-positive tumor cells (e.g., BT474C1) are injected subcutaneously into the flank of the mice.[2]
 - Brain Metastasis (BM): Tumor cells are implanted intracerebrally.[2]
 - Leptomeningeal Metastasis (LM): Tumor cells are injected into the cerebrospinal fluid.[9]
 - Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. DZD1516 is administered orally at specified doses and schedules.[2]
 - Efficacy Assessment: Tumor volume is measured regularly (for SC models) or monitored via bioluminescence imaging (for BM and LM models). Tumor growth inhibition (TGI) is calculated at the end of the study.[2]

Pharmacokinetic Analysis

- Objective: To determine the pharmacokinetic properties of DZD1516 and its metabolites.
- Sample Collection: Plasma and cerebrospinal fluid (CSF) samples are collected from patients at various time points after DZD1516 administration.[2]
- Methodology:
 - Concentrations of DZD1516 and its active metabolite DZ2678 in plasma and CSF are determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) bioanalytical method.[2]

- Non-compartmental pharmacokinetic analysis is performed using software such as Phoenix WinNonlin to calculate parameters like AUC (area under the curve), half-life, and $K_{p,uu,CSF}$.^[2]

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